molecular formula C22H23N3O2 B14617303 2,4,6-trimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide CAS No. 58395-08-7

2,4,6-trimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide

Cat. No.: B14617303
CAS No.: 58395-08-7
M. Wt: 361.4 g/mol
InChI Key: LHWSZUCCHPPBSZ-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide is a complex organic compound belonging to the class of 1,4-dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide typically involves multi-component reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydropyridine form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in tetrahydropyridine compounds.

Scientific Research Applications

2,4,6-trimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydropyridine: A parent compound with similar structural features but lacking the diphenyl and dicarboxamide groups.

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core but different substituents.

    Amlodipine: Another calcium channel blocker with a dihydropyridine structure, used in the treatment of hypertension.

Uniqueness

2,4,6-trimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the diphenyl and dicarboxamide groups enhances its binding affinity to molecular targets and its potential therapeutic applications.

Properties

CAS No.

58395-08-7

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

2,4,6-trimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide

InChI

InChI=1S/C22H23N3O2/c1-14-19(21(26)24-17-10-6-4-7-11-17)15(2)23-16(3)20(14)22(27)25-18-12-8-5-9-13-18/h4-14,23H,1-3H3,(H,24,26)(H,25,27)

InChI Key

LHWSZUCCHPPBSZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(NC(=C1C(=O)NC2=CC=CC=C2)C)C)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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